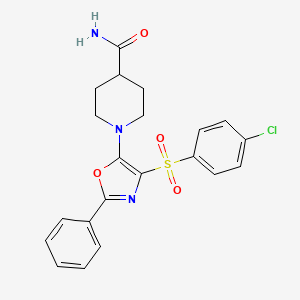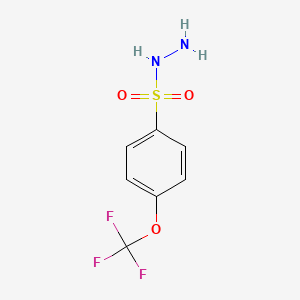![molecular formula C17H15BrN4O4S B2517153 5-bromo-N-(2-(2-((furan-2-ylméthyl)amino)-2-oxoéthyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 1105247-41-3](/img/structure/B2517153.png)
5-bromo-N-(2-(2-((furan-2-ylméthyl)amino)-2-oxoéthyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 5-bromo-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide, is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of multiple heterocycles such as furan and pyrazole suggests potential for interactions with various biological targets.
Synthesis Analysis
The synthesis of related furan carboxamide derivatives has been demonstrated in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline with triethylamine, yielding a high product yield of 94% . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate pyrazole and thieno intermediates into the reaction scheme.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are likely to influence its reactivity and interaction with biological targets. The bromo substituent is a reactive site that can participate in further chemical transformations, such as the Suzuki-Miyaura cross-coupling reactions described in the synthesis of furan carboxamide analogues . The amino and carboxamide groups are polar and may contribute to the compound's solubility and binding capabilities.
Chemical Reactions Analysis
The compound's bromo group could undergo nucleophilic substitution reactions with various nucleophiles. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate was shown to react with different nucleophiles, leading to the substitution of the bromine atom . This suggests that the bromo group in the compound of interest could similarly be modified to generate a range of derivatives.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound are not directly reported, the structural motifs present in the molecule, such as the furan and pyrazole rings, are known to influence such properties. The compound's solubility, melting point, and stability could be inferred based on the behavior of structurally similar compounds. For instance, the stability of the furylthiadiazole fragment in the presence of strong bases or nucleophiles is a consideration for reactions involving the compound .
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés du furane ont gagné en importance en chimie médicinale en raison de leur remarquable efficacité thérapeutique. Ces composés présentent une activité antibactérienne contre les bactéries à Gram positif et à Gram négatif . Les chercheurs ont synthétisé de nouveaux dérivés du furane pour lutter contre la résistance microbienne. Par exemple, des analogues de la nitrofurantoïne contenant des structures de furane ont été étudiés pour leurs propriétés antibactériennes . Des études supplémentaires pourraient explorer les mécanismes d'action spécifiques et les applications cliniques potentielles.
Mécanisme D'action
Mode of action
The mode of action of furan derivatives can vary greatly depending on their specific chemical structure and the biological target they interact with .
Biochemical pathways
Furan derivatives can affect a variety of biochemical pathways, again depending on their specific structure and target .
Pharmacokinetics
The ADME properties of furan derivatives can vary. Factors such as the compound’s solubility, stability, and metabolic profile can influence its bioavailability .
Result of action
The molecular and cellular effects of furan derivatives can include interactions with enzymes, receptors, and other proteins, leading to a variety of potential therapeutic effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of furan derivatives .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O4S/c18-14-4-3-13(26-14)17(24)20-16-11-8-27-9-12(11)21-22(16)7-15(23)19-6-10-2-1-5-25-10/h1-5H,6-9H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQCRZQVOAJYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

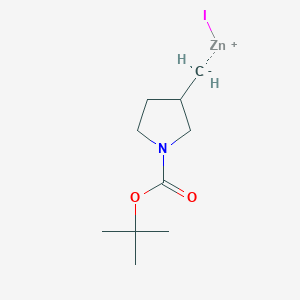
![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile](/img/structure/B2517071.png)
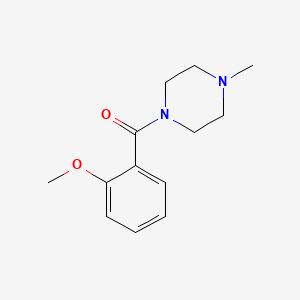

![3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2517074.png)

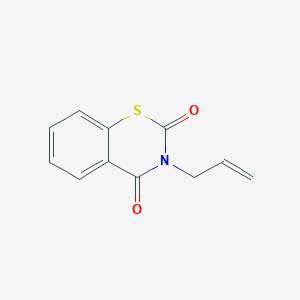
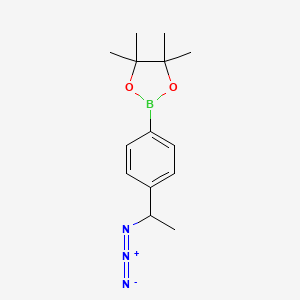
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2517081.png)
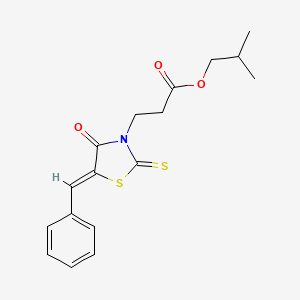
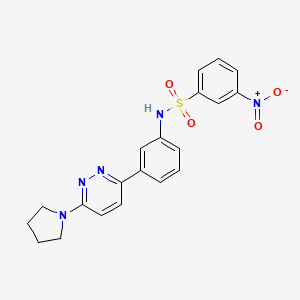
![1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2517088.png)
